Methyl 2-(2-methylpropyl)benzoate
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Overview
Description
. It is a liquid at room temperature and is used in various chemical applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in the synthesis of other bioactive compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been found to have various effects, including antimicrobial activity and potential antidepressant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-methylpropyl)benzoate. For example, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methylpropyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-(2-methylpropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpropyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Potassium hydroxide in aqueous solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-(2-methylpropyl)benzoic acid and methanol.
Oxidation: Various carboxylic acids depending on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-methylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Comparison with Similar Compounds
Methyl 2-(2-methylpropyl)benzoate can be compared with other similar esters such as:
Methyl benzoate: Similar structure but lacks the 2-methylpropyl group.
Ethyl 2-(2-methylpropyl)benzoate: Similar structure but with an ethyl group instead of a methyl group.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures .
Properties
IUPAC Name |
methyl 2-(2-methylpropyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHLORVMFJDZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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